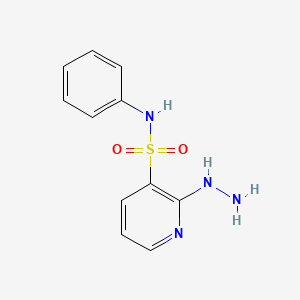

2-hydrazino-N-phenylpyridine-3-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-hydrazino-N-phenylpyridine-3-sulfonamide (HPNS) is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. HPNS is a potent inhibitor of carbonic anhydrase (CA), an enzyme that plays a crucial role in many physiological processes, including acid-base balance, respiration, and ion transport.

Scientific Research Applications

Antimalarial Agent

The compound has been investigated for its potential as an antimalarial agent . A library of compounds, including this one, was screened using both virtual screening and molecular docking methods, targeting the enzyme falcipain-2 . Some of the synthesized compounds showed good in vitro antimalarial activity against Plasmodium falciparum .

Antibacterial Agent

Heterocyclic compounds with pyridine rings, such as this compound, have been associated with a wide range of pharmacological actions, including antibacterial activity . The compound and its metal complexes were tested in vitro against Gram-negative bacteria such as Pseudomonas desmolyticum, Escherichia coli, and Klebsiella aerogenes, as well as Gram-positive bacteria like Staphylococcus aureus .

Anticancer Agent

The compound has also been studied for its potential as an anticancer agent . In vitro cytotoxicity studies were conducted against two carcinoma cell lines, A549 (Lung carcinoma cells) and HepG2 (Hepatocellular carcinoma cell). The results showed that the compound and its metal complexes possess cytotoxic effects .

Antiviral Agent

Heterocyclic compounds with pyridine rings, such as this compound, have been associated with antiviral activity .

Anticonvulsant

These types of compounds have also been related to anticonvulsant activity .

Anti-HIV Agent

There is also evidence suggesting that heterocyclic compounds with pyridine rings, such as this compound, may have anti-HIV activity .

Mechanism of Action

Mode of Action

Based on its structural similarity to sulfanilamide, a known sulfonamide antibiotic , it may act as a competitive inhibitor of bacterial dihydropteroate synthase, preventing the synthesis of folic acid, which is essential for bacterial growth .

Biochemical Pathways

Without specific information on 2-Hydrazinyl-N-phenylpyridine-3-sulfonamide, it’s challenging to summarize the affected biochemical pathways and their downstream effects . If it acts similarly to sulfanilamide, it could affect the folic acid synthesis pathway in bacteria, leading to inhibition of bacterial growth .

Result of Action

If it behaves like sulfanilamide, it could lead to the inhibition of bacterial growth by disrupting folic acid synthesis .

properties

IUPAC Name |

2-hydrazinyl-N-phenylpyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2S/c12-14-11-10(7-4-8-13-11)18(16,17)15-9-5-2-1-3-6-9/h1-8,15H,12H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPSJQCHDAYLWMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=C(N=CC=C2)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-hydrazino-N-phenylpyridine-3-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(sec-butyl)-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B3002359.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide](/img/structure/B3002367.png)

![2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B3002368.png)

![2-(4-Bromopyrrolo[2,3-d]pyrimidin-7-yl)acetic acid](/img/structure/B3002370.png)

![Ethyl 2-[2-[2-(4-fluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B3002372.png)